molecular formula C12H19N B3121142 (3-Phenylpropyl)(propyl)amine CAS No. 28031-50-7

(3-Phenylpropyl)(propyl)amine

Cat. No.: B3121142
CAS No.: 28031-50-7
M. Wt: 177.29 g/mol
InChI Key: DYERXDHKGZKVGS-UHFFFAOYSA-N
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Description

(3-Phenylpropyl)(propyl)amine, also known as 3-Phenyl-1-propylamine, is an organic compound with the molecular formula C9H13N. It belongs to the class of phenylalkylamines, which are characterized by a phenyl group attached to a propylamine chain. This compound is used in the synthesis of various pharmaceuticals and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-Phenylpropyl)(propyl)amine typically involves the reaction of benzyl chloride with propylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of propylamine attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through catalytic hydrogenation of 3-phenylpropionitrile. This process involves the reduction of the nitrile group to an amine group using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

(3-Phenylpropyl)(propyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Phenylpropyl)(propyl)amine involves its interaction with specific molecular targets in biological systems. It is known to act on serine protease 1 and trypsin-2, influencing various biochemical pathways. The compound’s effects are mediated through its binding to these enzymes, leading to modulation of their activity .

Comparison with Similar Compounds

    Phenethylamine: A related compound with a similar structure but differing in the length of the carbon chain.

    Benzylamine: Another similar compound with a benzyl group attached to an amine group.

    N-Methyl-phenethylamine: A derivative with an additional methyl group on the nitrogen atom.

Uniqueness: (3-Phenylpropyl)(propyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its longer carbon chain compared to phenethylamine and benzylamine allows for different reactivity and interaction with biological targets .

Properties

IUPAC Name

3-phenyl-N-propylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYERXDHKGZKVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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